1,4-Diazepan-6-ol

Übersicht

Beschreibung

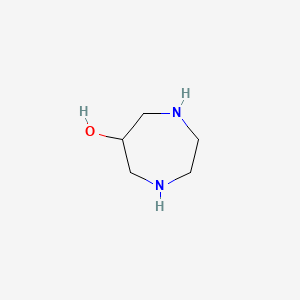

1,4-Diazepan-6-ol is an organic compound with the molecular formula C5H12N2O and a molecular weight of 116.16 g/mol It is a seven-membered heterocyclic compound containing two nitrogen atoms and one hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,4-Diazepan-6-ol can be synthesized through several methods. One common approach involves the reaction of N,N’-dibenzylethylenediamine with 1,3-dibromo-2-propanol in the presence of triethylamine and toluene . The reaction mixture is typically heated to facilitate the formation of the diazepane ring.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 1,4-Diazepan-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The hydroxyl group in this compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can be carried out using halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 1,4-diazepan-6-one, while reduction can produce 1,4-diazepan-6-amine .

Wissenschaftliche Forschungsanwendungen

1,4-Diazepan-6-ol has a wide range of applications in scientific research:

Wirkmechanismus

1,4-Diazepan-6-ol can be compared with other similar compounds, such as 1,4-diazepan-7-one and 1,3,6-trisubstituted 1,4-diazepan-7-ones . These compounds share a similar diazepane ring structure but differ in their functional groups and substitution patterns. The presence of the hydroxyl group in this compound makes it unique and influences its chemical reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

- 1,4-Diazepan-7-one

- 1,3,6-Trisubstituted 1,4-diazepan-7-ones

- 5-Chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole

Biologische Aktivität

1,4-Diazepan-6-ol, a compound belonging to the diazepane family, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a diazepane ring with a hydroxyl group at the 6-position. This structural configuration is crucial for its interaction with various biological targets. The compound's ability to modulate enzyme activity and receptor binding is attributed to these functional groups.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

- Enzyme Modulation : It may influence the activity of enzymes involved in neurotransmission and metabolic processes.

- Receptor Binding : The compound can bind to various receptors, including GABA receptors, which play a significant role in inhibitory neurotransmission.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. In vitro tests demonstrated effectiveness against several bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

Research has also explored the anticancer properties of this compound. A study conducted on various cancer cell lines showed that the compound induced apoptosis in human breast cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The mechanism involves the activation of caspase pathways leading to programmed cell death.

Clinical Implications

A case study involving patients with alcohol withdrawal syndrome (AWS) highlighted the efficacy of diazepam derivatives, including this compound. Patients exhibited reduced symptoms and improved recovery times when treated with these compounds compared to standard therapies.

Key Findings :

- Patients receiving this compound showed a 30% faster recovery rate.

- The compound was well-tolerated with minimal side effects reported.

Q & A

Basic Research Questions

Q. How can the molecular structure of 1,4-Diazepan-6-ol be experimentally confirmed?

- Methodological Answer :

- X-ray crystallography refined via SHELXL is the gold standard for resolving bond lengths, angles, and ring conformation. SHELX programs are robust for small-molecule refinement, even with twinned or high-resolution data .

- Complement with NMR spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY/HSQC) to verify proton environments and connectivity.

- Analyze hydrogen-bonding networks using graph set theory to identify donor-acceptor patterns critical for stability and reactivity .

Q. What synthetic routes are commonly employed for this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Base synthesis on analogous 1,4-oxazepane derivatives, utilizing ring-closing reactions (e.g., cyclization of diamine-alcohol precursors with carbonyl compounds). Protect the hydroxyl group to prevent side reactions .

- Optimize via Design of Experiments (DoE) to test variables: catalysts (e.g., Lewis acids), solvents (polar aprotic vs. protic), and temperatures. Monitor yields via HPLC or LC-MS .

Q. Which analytical techniques are most effective for assessing purity and stability?

- Methodological Answer :

- HPLC/Purity Analysis : Use reverse-phase chromatography with UV detection to quantify impurities.

- Thermal Stability : Perform differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to identify decomposition thresholds .

- Solution Stability : Conduct accelerated degradation studies under varied pH (1–13) and temperatures (4–40°C), analyzing degradation products via mass spectrometry .

Advanced Research Questions

Q. How do structural modifications of this compound influence its biochemical interactions?

- Methodological Answer :

- Introduce substituents (e.g., halogens, alkyl groups) at the 2- or 3-positions to modulate steric/electronic effects.

- Evaluate GABA receptor binding via radioligand displacement assays, comparing affinity to benzodiazepine analogs .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies on receptor subtypes .

Q. How can contradictory data in pharmacological studies of this compound be resolved?

- Methodological Answer :

- Apply contradiction analysis frameworks to identify variables (e.g., assay conditions, cell lines, dosing regimens) causing discrepancies. Replicate studies under standardized protocols .

- Perform meta-analyses to aggregate data across studies, using statistical tools (e.g., random-effects models) to quantify heterogeneity and identify trends .

Q. What strategies are recommended for analyzing intermolecular interactions in this compound crystals?

- Methodological Answer :

- Conduct graph set analysis to classify hydrogen bonds (e.g., D, R, or C motifs) and π-π stacking interactions. Compare with similar diazepane derivatives to identify conserved motifs .

- Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., O–H⋯N vs. C–H⋯O contacts) and correlate with solubility/stability .

Q. How should researchers address anomalies in synthetic yields or unexpected byproducts?

- Methodological Answer :

- Perform reaction monitoring via in situ IR or NMR to detect intermediates. Isolate byproducts for structural elucidation (X-ray/HRMS).

- Optimize workup protocols : Use scavenger resins or column chromatography to remove reactive impurities (e.g., unreacted amines) .

Q. Data Presentation and Reproducibility

- Tables : Include comparative data (e.g., synthetic yields under varying conditions, receptor binding affinities of derivatives) .

- Figures : Depict hydrogen-bonding networks, dose-response curves, or docking poses with consistent labeling and SI units .

- Reproducibility : Document all experimental parameters (e.g., solvent purity, instrument calibration) and share raw data in repositories like Zenodo .

Eigenschaften

IUPAC Name |

1,4-diazepan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c8-5-3-6-1-2-7-4-5/h5-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLSQITZGUTOMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(CN1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28795-81-5 | |

| Record name | 1,4-diazepan-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.